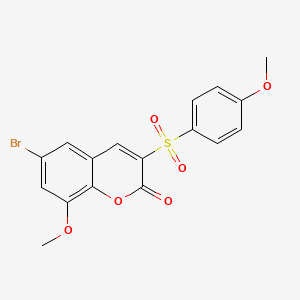
6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as BMSC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Base-Mediated Cyclocondensation for Chromene Derivatives : Kumar et al. (2015) explored base-mediated reactions involving 2-hydroxybenzaldehydes and 2-bromoallyl sulfones, leading to 2H- and 4H-chromenol derivatives with a 3-arylsulfonyl group. This method can be adapted for synthesizing derivatives of 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one (Kumar, Thadkapally, & Menon, 2015).
Facile Synthesis of 4H-Chromene Derivatives : In a similar context, Thadkapally et al. (2016) demonstrated the cesium carbonate-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones, yielding 3-arylsulfonyl-4H-chromene derivatives. This process highlights another approach for synthesizing related compounds (Thadkapally, Kunjachan, & Menon, 2016).
Biological and Chemical Properties
Antimicrobial Activities : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, which includes chromene derivatives. These compounds exhibited significant antimicrobial properties, suggesting potential biological applications for similar chromene compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antibacterial Evaluation : Velpula et al. (2015) synthesized a series of chromen-2-one derivatives and evaluated their antibacterial activity. This research indicates that chromene compounds can have significant antibacterial properties, which may apply to the compound (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
Advanced Material Applications
Proton Exchange Membranes : Wang et al. (2012) developed poly(arylene ether sulfone) proton exchange membranes incorporating methoxyphenyl groups. The research here provides insights into the use of similar chemical structures in creating advanced materials for fuel cell applications (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).
Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, which can be related to the structure of 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one, as building blocks in molecular electronics. This suggests potential applications in the development of electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBBOKQRKPBPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


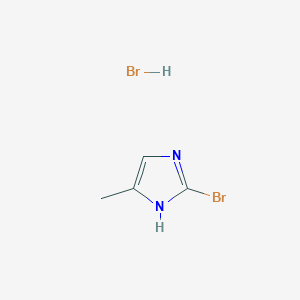
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)
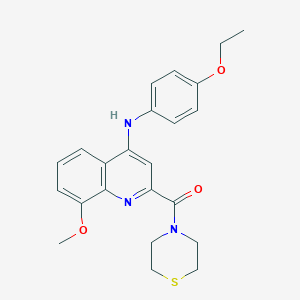
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
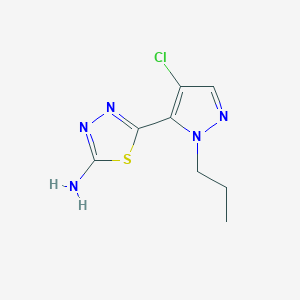
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
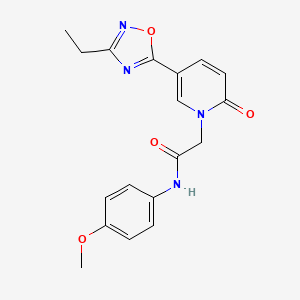
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
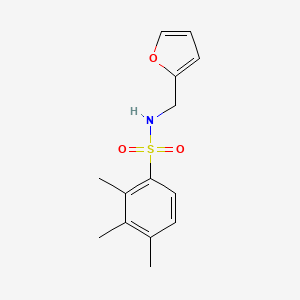
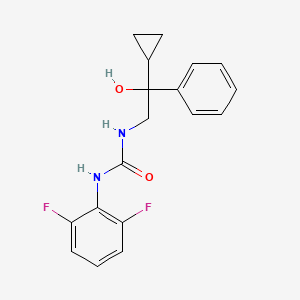
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)
